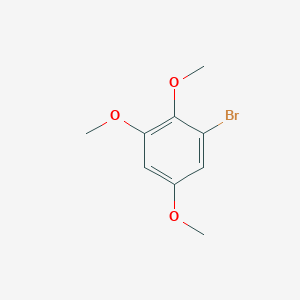

1-Bromo-2,3,5-trimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2,3,5-trimethoxybenzene is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Chemistry

Quenching and Quantification of Halogens

One of the primary applications of 1-bromo-2,3,5-trimethoxybenzene is its use as a quenching agent for free halogens such as chlorine and bromine in aqueous systems. Research has demonstrated that this compound can selectively react with free chlorine and free bromine, allowing for the quantification of these disinfectants in water samples. The reaction kinetics indicate that it can effectively trap halogens, which are critical for maintaining water quality in drinking water and recreational facilities .

Methodology for Analysis

The methodology involves using liquid chromatography or gas chromatography-mass spectrometry (GC-MS) to analyze the halogenated products formed after the reaction with this compound. The quantification limits achieved with this method are significantly lower than traditional methods, making it a valuable tool for environmental monitoring .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In the pharmaceutical field, this compound serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized to create analogs of HA14-1, which exhibit promising anticancer properties. This highlights the compound's potential in drug development and medicinal chemistry .

Potential Anticancer Properties

Studies have indicated that derivatives synthesized from this compound may possess significant biological activity. The ability to modify this compound opens pathways for creating new therapeutic agents targeting cancer cells .

Organic Synthesis

Building Block in Organic Reactions

This compound is an important building block in organic synthesis due to its reactive bromine atom and methoxy groups. These functional groups facilitate electrophilic aromatic substitution reactions, enabling the formation of more complex organic molecules .

Applications in Agrochemicals and Dyestuffs

The compound is also used as a raw material in the production of agrochemicals and dyestuffs. Its derivatives can be tailored to enhance specific properties required in these applications, such as increased solubility or reactivity under certain conditions .

Data Tables

| Application Area | Specific Use | Methodology/Notes |

|---|---|---|

| Environmental Chemistry | Quenching free halogens | Liquid chromatography or GC-MS for analysis |

| Pharmaceuticals | Synthesis of anticancer compounds | Derivatives show promising biological activity |

| Organic Synthesis | Building block for complex molecules | Electrophilic aromatic substitution reactions |

| Agrochemicals | Raw material for pesticide production | Tailored derivatives for enhanced properties |

Case Studies

Case Study 1: Water Quality Monitoring

In a study conducted by Dias et al., this compound was employed to monitor residual free chlorine levels in municipal drinking water. The results showed that using this compound allowed for accurate quantification at lower detection limits compared to traditional methods .

Case Study 2: Synthesis of Anticancer Agents

A recent investigation into the synthesis of HA14-1 analogs demonstrated that starting from this compound led to compounds with enhanced anticancer activity against various cell lines. This emphasizes the compound's utility in pharmaceutical research .

特性

分子式 |

C9H11BrO3 |

|---|---|

分子量 |

247.09 g/mol |

IUPAC名 |

1-bromo-2,3,5-trimethoxybenzene |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5H,1-3H3 |

InChIキー |

GMORDWZSIZHNNW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)Br)OC)OC |

正規SMILES |

COC1=CC(=C(C(=C1)Br)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。